molecular formula C7H6N4O5 B7889327 2,4-Dinitrobenzohydrazide

2,4-Dinitrobenzohydrazide

Cat. No.: B7889327
M. Wt: 226.15 g/mol
InChI Key: QYXHISSQNMXJEB-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzohydrazide is an organic compound with the chemical formula C6H6N4O4. It is a derivative of benzohydrazide, where two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its sensitivity to shock and friction, making it a potentially hazardous material. It is typically handled as a wet powder to reduce the risk of explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrobenzohydrazide can be synthesized through the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate. The process involves dissolving 2,4-dinitrochlorobenzene and performing thermal filtration. The filtrate is then placed in a reflux bottle, and hydrazine hydrate is added. The mixture is maintained in a reflux state for about an hour, during which red crystals of this compound precipitate. These crystals are then filtered, washed with anhydrous ethanol, and dried .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase the yield and purity of the product. The use of hydrazine hydrate in excess and the combination of several process improvements can enhance the yield up to 98-100% .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrobenzohydrazide undergoes various chemical reactions, including:

    Addition-Elimination Reactions: It reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.

    Reduction Reactions: The nitro groups in this compound can be reduced to amino groups under appropriate conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

2,4-Dinitrobenzohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,4-dinitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-9-7(12)5-2-1-4(10(13)14)3-6(5)11(15)16/h1-3H,8H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXHISSQNMXJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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